Glycylasparagine

Übersicht

Beschreibung

Glycylasparagine (GlyAsn) is an important amino acid found in proteins, peptides, and enzymes. It is a non-essential amino acid and is synthesized from the essential amino acids, glycine and asparagine. GlyAsn is found in many foods and is used in a variety of applications in the laboratory, including as a substrate in enzymatic reactions and as an inhibitor of certain enzymes.

Wissenschaftliche Forschungsanwendungen

Microbial Utilization and Metabolism

Glycylasparagine has been studied in the context of microbial utilization and metabolism. Research by Miller and Waelsch (1952) found that microorganisms like Leuconostoc mesenteroides and Lactobacillus arabinosus utilize this compound more effectively than asparagine itself. This indicates that simple peptides like this compound can play a significant role in microbial growth and metabolism (Miller & Waelsch, 1952).

Enzyme Synthesis and Inhibition

In the study of adaptive enzyme synthesis, this compound showed effectiveness in reversing inhibition caused by certain acids. This suggests that the peptide might follow a metabolic pathway that doesn't involve the free amino acid's enzymatic utilization, indicating its potential role in enzyme synthesis and metabolic processes (Ifland, Ball, Dunn, & Shive, 1958).

Glycopeptide Synthesis

This compound has applications in glycopeptide synthesis, as explored by Cohen-Anisfeld and Lansbury (1993). Their work presents a method for synthesizing N-glycopeptides, which are important for studying the effects of glycosylation on asparagine residues in proteins. This has implications for understanding protein structure and function (Cohen-Anisfeld & Lansbury, 1993).

Role in CHO Cell Metabolism

Duarte et al. (2014) investigated the metabolic responses of Chinese hamster ovary (CHO) cells, where asparagine and its derivatives, including this compound, play a crucial role in cell growth and protein production. This research highlights the importance of asparagine and its peptides in industrial bioprocesses, particularly in the production of therapeutic proteins (Duarte et al., 2014).

Plant Glycosylation

Strasser (2014) discusses the significance of complex N-glycans in plants, where asparagine-linked glycosylation alters the function of proteins. Understanding the role of this compound in this process can provide insights into plant development and physiology (Strasser, 2014).

Insights from Bioinformatics

Lieth et al. (2004) focus on the role of bioinformatics in glycomics, including the study of glycans like this compound. They emphasize the need for advanced computational tools to better understand these complex structures and their biological functions (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

Wirkmechanismus

Target of Action

Glycylasparagine, a dipeptide composed of glycine and asparagine, is utilized by various microorganisms . The primary targets of this compound are these microorganisms, where it serves as a source of free glutamine liberated by enzymatic action .

Mode of Action

The mode of action of this compound involves its enzymatic breakdown. The peptide bond between the amino acids glycine and asparagine is cleaved by specific enzymes present in the microorganisms, releasing the individual amino acids for further metabolic processes .

Biochemical Pathways

This compound participates in the metabolic pathways of the microorganisms that utilize it. Upon enzymatic breakdown, the released asparagine can enter the asparagine metabolic pathways . Asparagine can be converted into aspartate, which can then enter various biochemical pathways, including the citric acid cycle and the synthesis of other amino acids .

Result of Action

The result of this compound’s action is the provision of the amino acids glycine and asparagine to the microorganisms that utilize it. These amino acids can then be used in various metabolic processes, contributing to the growth and survival of the microorganisms .

Biochemische Analyse

Biochemical Properties

Glycylasparagine, like other dipeptides, is an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes. For instance, asparagine, a component of this compound, is involved in asparagine metabolism. Two enzymes are crucial in this process: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein digestion and catabolism . As a dipeptide, it can influence cellular function by participating in various biochemical reactions. For example, asparagine, a component of this compound, has been reported to play a vital role in the development of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown into its constituent amino acids, glycine and asparagine, which then participate in various biochemical reactions. Asparagine, for instance, is involved in asparagine metabolism, where it is synthesized from aspartate by asparagine synthase or broken down into aspartate by asparaginase .

Metabolic Pathways

This compound is involved in protein digestion and catabolism . Asparagine, a component of this compound, participates in asparagine metabolism, a process that involves the enzymes asparagine synthase and asparaginase .

Subcellular Localization

As a dipeptide, it is likely to be found in the cytoplasm where protein digestion and catabolism occur .

Eigenschaften

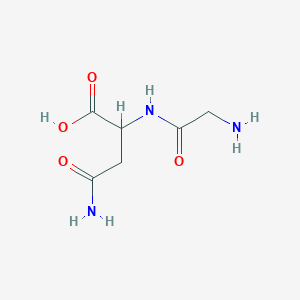

IUPAC Name |

4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESBOMYALLFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901535 | |

| Record name | NoName_662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

24667-21-8, 1999-33-3 | |

| Record name | NSC523090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Asparagine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)

![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)

![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)

![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)